molecular formula C15H22FNO3 B13674328 (R)-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine

(R)-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine

Cat. No.: B13674328
M. Wt: 283.34 g/mol
InChI Key: ZEJWFXZEFKUUHX-UHFFFAOYSA-N
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Description

®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine is a chiral amine compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Protection of the amine group: The amine group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

    Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the protected amine.

    Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzyloxy or fluoropropanamine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can lead to deprotected amines or reduced fluoropropanamine derivatives.

Scientific Research Applications

®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Benzyloxy)-N-Boc-2-propanamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    ®-1-(Benzyloxy)-N-Boc-3-chloro-2-propanamine: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

    ®-1-(Benzyloxy)-N-Boc-3-methyl-2-propanamine: Features a methyl group instead of fluorine, leading to variations in steric and electronic effects.

Uniqueness

The presence of the fluorine atom in ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate. The combination of the benzyloxy group and Boc protection also allows for selective modifications and functionalizations, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H22FNO3

Molecular Weight

283.34 g/mol

IUPAC Name

tert-butyl N-(1-fluoro-3-phenylmethoxypropan-2-yl)carbamate

InChI

InChI=1S/C15H22FNO3/c1-15(2,3)20-14(18)17-13(9-16)11-19-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)

InChI Key

ZEJWFXZEFKUUHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)CF

Origin of Product

United States

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